molecular formula C15H24ClNO B1391231 4-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride CAS No. 1185298-56-9

4-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride

Cat. No. B1391231
M. Wt: 269.81 g/mol
InChI Key: RKAFBXFTNCZZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride (4-t-BPPME HCl) is a compound of interest in organic synthesis, scientific research, and laboratory experiments. It is a colorless solid that is soluble in organic solvents and is used as a catalyst in a variety of reactions. 4-t-BPPME HCl has been used in a wide range of applications due to its unique properties, including its ability to catalyze the formation of carbon-carbon bonds, as well as its low toxicity.

Scientific Research Applications

4-t-BPPME HCl has been used in a variety of scientific research applications, including the synthesis of biologically active compounds, the preparation of polymers-based materials, and the catalysis of organic reactions. It has also been used in the synthesis of heterocyclic compounds, such as imidazoles and pyrrolidines, and in the preparation of polymers-based materials for use in drug delivery systems.

Mechanism Of Action

The mechanism of action of 4-t-BPPME HCl is not well understood. However, it is believed to act as a Lewis acid catalyst in the formation of carbon-carbon bonds. It is thought to activate the reagents involved in the reaction and to facilitate the formation of the desired product.

Biochemical And Physiological Effects

4-t-BPPME HCl has been found to be non-toxic when administered orally in animal studies. It has also been found to have no significant effect on blood pressure, heart rate, or respiration in humans.

Advantages And Limitations For Lab Experiments

4-t-BPPME HCl has several advantages for use in laboratory experiments. It is a non-toxic, inexpensive, and readily available compound. It is also easy to handle and can be used in a wide range of reactions. However, it is not suitable for use in reactions that require high temperatures or pressures, and it may not be stable in certain solvents.

Future Directions

There are a number of potential future directions for 4-t-BPPME HCl. It could be used in the synthesis of more complex molecules, such as peptides and nucleotides. It could also be used in the synthesis of materials for use in drug delivery systems or in the preparation of polymeric materials. Additionally, it could be used as a catalyst in the formation of carbon-carbon bonds in other organic reactions.

properties

IUPAC Name

3-[(4-tert-butylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-15(2,3)13-4-6-14(7-5-13)17-11-12-8-9-16-10-12;/h4-7,12,16H,8-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAFBXFTNCZZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride

CAS RN

1185298-56-9
Record name Pyrrolidine, 3-[[4-(1,1-dimethylethyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185298-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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